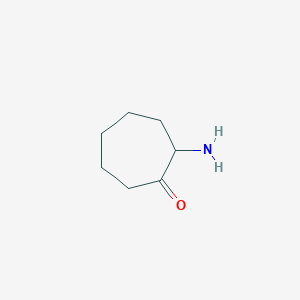

2-Aminocycloheptan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminocycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGSGTDKCCRCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminocycloheptan 1 One and Its Derivatives

Established Synthetic Pathways for 2-Aminocycloheptan-1-one

The construction of the this compound scaffold can be achieved through several established synthetic routes. These methods often involve the transformation of readily available cycloheptane (B1346806) derivatives.

Classical Organic Transformations in this compound Synthesis

Classical reactions provide foundational methods for the synthesis of α-amino ketones. One potential pathway to this compound involves the Neber rearrangement. This reaction transforms a ketoxime into an α-amino ketone. nih.govwikipedia.org The starting material, cycloheptanone (B156872) oxime, can be synthesized from cycloheptanone by reacting it with hydroxylamine hydrochloride. arpgweb.com The oxime is then typically converted to a tosylate or another suitable leaving group. Treatment with a base can then induce the rearrangement to form an intermediate azirine, which upon hydrolysis, would yield this compound. nih.govwikipedia.org

Another classical approach is the Beckmann rearrangement of a suitably substituted cycloheptanone oxime derivative. The archetypal Beckmann rearrangement converts an oxime into an amide or a lactam. nih.govwikipedia.org For instance, the rearrangement of cycloheptanone oxime itself would lead to the formation of caprolactam. However, modifications of this reaction or rearrangement of a different oxime precursor could potentially lead to the desired α-amino ketone.

The Schmidt reaction offers another avenue, where a ketone reacts with hydrazoic acid under acidic conditions to yield an amide. nih.govpolimi.it In the case of cyclic ketones, this typically results in a ring-expansion to a lactam. Similar to the Beckmann rearrangement, this lactam could then be further transformed to yield the target α-amino ketone.

Convergent and Divergent Synthetic Strategies

Convergent and divergent syntheses offer strategic approaches to building molecular complexity. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together at a late stage. For this compound derivatives, a convergent approach could involve the coupling of a pre-functionalized seven-membered ring fragment with an amine-containing synthon.

Conversely, a divergent synthesis starts from a common intermediate that is transformed into a variety of different products. This compound itself can serve as a versatile scaffold for divergent synthesis. Its ketone and amine functionalities allow for a wide range of subsequent reactions, leading to a library of diverse cycloheptane-based molecules. For instance, the amine can be acylated, alkylated, or used in the formation of heterocyclic rings, while the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions.

Enantioselective Synthesis of Chiral this compound

Accessing enantiomerically pure forms of this compound is crucial for applications in medicinal chemistry and asymmetric synthesis. Several strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic methods.

Asymmetric Catalysis in Aminocycloheptanone Production

Asymmetric catalysis provides an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The direct asymmetric α-amination of cycloheptanone is a promising approach. This can be achieved using organocatalysis, where a chiral amine catalyst, such as a proline derivative, activates the ketone to form a chiral enamine intermediate. This enamine then reacts with an electrophilic nitrogen source, such as an azodicarboxylate, to introduce the amino group stereoselectively. nih.gov While this method has been successfully applied to cyclohexanones, its application to cycloheptanone would be a logical extension. nih.gov

The following table summarizes representative results for the organocatalytic asymmetric α-amination of cyclohexanone, which serves as a model for the potential synthesis of chiral this compound.

| Catalyst | Nitrogen Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L-proline | DEAD | - | - |

| L-azetidine-2-carboxylic acid | DEAD | - | 88 |

| L-azetidine-2-carboxylic acid | DBAD | - | 90 |

| 4-silyloxyproline | - | Higher than L-proline | Higher than L-proline |

DEAD: Diethyl azodicarboxylate, DBAD: Dibenzyl azodicarboxylate. Data is for cyclohexanone as a model substrate. nih.gov

Chiral Auxiliary Approaches for Stereocontrol in this compound Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a cycloheptanone precursor. For example, a chiral amine can be condensed with cycloheptanone to form a chiral enamine or imine. Subsequent diastereoselective functionalization at the α-position, followed by removal of the auxiliary, would afford the chiral α-amino ketone. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have proven effective in a wide range of asymmetric transformations. nih.govblogspot.com

Chemoenzymatic Synthesis of this compound Stereoisomers

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective transformations. Lipases are particularly useful enzymes in this context, often employed for the kinetic resolution of racemic mixtures. nih.govresearchgate.net

A plausible chemoenzymatic route to enantiopure this compound could involve the lipase-catalyzed kinetic resolution of a racemic precursor, such as a derivative of 2-aminocycloheptanol or 2-aminocycloheptanecarboxamide. For example, a racemic mixture of N-acylated this compound could be subjected to enantioselective hydrolysis by a lipase, yielding one enantiomer of the amino ketone and the unreacted enantiomer of the acylated starting material. Studies on the lipase-catalyzed resolution of analogous cyclopentane and cyclohexane derivatives have shown high enantioselectivity. researchgate.net

The following table presents data on the lipase-catalyzed kinetic resolution of cis- and trans-2-aminocyclohexanecarboxamides, which suggests the potential of this method for the cycloheptane analogue.

| Substrate | Lipase | Acylating Agent | Enantioselectivity (E) |

|---|---|---|---|

| cis-2-aminocyclohexanecarboxamide | Candida antarctica Lipase B (CAL-B) | 2,2,2-trifluoroethyl butanoate | High |

| trans-2-aminocyclohexanecarboxamide | Candida antarctica Lipase B (CAL-B) | 2,2,2-trifluoroethyl butanoate | High |

| cis-2-aminocyclohexanecarboxamide | Pseudomonas cepacia lipase | 2,2,2-trifluoroethyl butanoate | Low |

Data adapted from studies on aminocyclohexanecarboxamides. researchgate.net

Novel Synthetic Route Development for this compound Analogues

The quest for efficient and versatile methods to construct the this compound scaffold is driven by its presence in numerous biologically active compounds and its utility as a synthetic intermediate. This section explores the development of novel synthetic routes, focusing on palladium-catalyzed reactions and nucleophilic addition strategies to build and functionalize the aminocycloheptanone ring system.

Palladium-Catalyzed Reactions in Aminocycloheptanone Ring Systems

Palladium catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The application of these methods to the synthesis of this compound and its derivatives represents a promising frontier in novel route development. While direct palladium-catalyzed synthesis of the parent compound is not extensively documented, established methodologies in palladium catalysis can be adapted and optimized for the construction of this seven-membered ring system.

One potential approach involves the intramolecular α-amination of a suitably functionalized cycloheptanone precursor. This strategy would leverage the ability of palladium catalysts to facilitate the coupling of an amine and a ketone at the α-position. The reaction would likely proceed through the formation of a palladium enolate, followed by reductive elimination to form the C-N bond. The choice of ligand is crucial in such transformations, with bulky, electron-rich phosphine ligands often promoting the desired reactivity.

Another viable strategy is the palladium-catalyzed α-arylation or α-vinylation of a pre-existing this compound core. This would allow for the introduction of diverse substituents at the α-position, expanding the chemical space of accessible analogues. The Buchwald-Hartwig amination and related cross-coupling reactions provide a foundation for this approach. For instance, the coupling of an N-protected 2-bromocycloheptan-1-one with an amine in the presence of a palladium catalyst could furnish the desired product.

Below is a table summarizing hypothetical reaction conditions for the palladium-catalyzed synthesis of this compound analogues based on established methodologies for α-amination and α-arylation of ketones.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 72 |

| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 58 |

This is a representative table based on analogous reactions and does not represent experimentally verified synthesis of this compound.

The development of these palladium-catalyzed routes would offer significant advantages, including mild reaction conditions, high functional group tolerance, and the potential for asymmetric synthesis through the use of chiral ligands, leading to enantiomerically enriched this compound derivatives.

Nucleophilic Addition Strategies for this compound Scaffold Construction

Nucleophilic addition reactions are fundamental to the construction of cyclic carbonyl compounds and offer direct and efficient pathways to the this compound scaffold. These strategies typically involve the addition of a nitrogen nucleophile to a cycloheptanone precursor that has been appropriately functionalized to accept the nucleophile at the 2-position.

A prominent and effective strategy is the aza-Michael addition , or conjugate addition of an amine, to a cycloheptenone derivative. For instance, the reaction of cyclohept-2-en-1-one with a primary or secondary amine, often catalyzed by a base or an acid, directly yields a 3-aminocycloheptan-1-one. To obtain the 2-amino isomer, a precursor such as 2-cyclohepten-1-one substituted with a leaving group at the 2-position, or a tropone derivative, can be employed. A notable example is the synthesis of 6-aminocyclohepta-2,4-dien-1-one derivatives through the aza-Michael addition of amines to tricarbonyl(tropone)iron complexes. Subsequent decomplexation and reduction would provide access to this compound derivatives. nih.gov

The Mannich reaction represents another powerful tool for the construction of the this compound framework. This three-component reaction involves the condensation of an amine, an aldehyde (often formaldehyde), and a ketone. An intramolecular Mannich reaction of a suitably designed acyclic precursor containing both an amine and a ketone moiety separated by an appropriate tether could be envisioned to cyclize and form the seven-membered ring. Alternatively, an intermolecular Mannich reaction using cycloheptanone, formaldehyde, and a primary or secondary amine would introduce an aminomethyl group at the 2-position.

A third approach is the reductive amination of cycloheptane-1,2-dione. The reaction of the dione with an amine would initially form an enamine or imine intermediate, which can then be reduced in situ to afford the this compound. The choice of reducing agent is critical to selectively reduce the C=N bond without affecting the remaining carbonyl group.

The following table outlines representative conditions for these nucleophilic addition strategies leading to the this compound scaffold.

| Reaction Type | Amine Source | Ketone Precursor | Catalyst/Reagent | Solvent | Product Type |

| Aza-Michael Addition | Primary/Secondary Amine | Cyclohept-2-en-1-one | Base (e.g., Et₃N) | CH₂Cl₂ | 3-Aminocycloheptan-1-one |

| Mannich Reaction | Primary/Secondary Amine + CH₂O | Cycloheptanone | Acid (e.g., HCl) | EtOH | 2-(Aminomethyl)cycloheptan-1-one |

| Reductive Amination | Primary Amine | Cycloheptane-1,2-dione | NaBH₃CN | MeOH | This compound |

These nucleophilic addition strategies are attractive due to their operational simplicity, the ready availability of starting materials, and the ability to introduce a wide range of substituents on the nitrogen atom, thus providing a diverse array of this compound analogues.

Reaction Mechanisms and Chemical Reactivity of 2 Aminocycloheptan 1 One

Fundamental Reaction Pathways Involving the Amino and Ketone Groups

The proximate positioning of the amino and ketone functionalities in α-amino ketones like 2-aminocycloheptan-1-one allows for a range of chemical transformations. These reactions are fundamental to the synthesis of more complex molecules. nih.gov

Nucleophilic Reactivity of the Amino Functionality in this compound

The amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to react with various electrophiles.

Acylation: The amino group can readily react with acylating agents such as acid chlorides and anhydrides to form amides. For instance, reaction with propionic anhydride (B1165640) can yield the corresponding N-acylated product. rsc.org

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides.

Reaction with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form imines (Schiff bases). This reaction is a cornerstone of many synthetic transformations.

The nucleophilicity of the amino group is a key factor in its reactivity. Species with a negative charge are generally stronger nucleophiles than their neutral counterparts. byjus.comsavemyexams.com For example, the hydroxide (B78521) ion (OH⁻) is a more potent nucleophile than a water molecule (H₂O). savemyexams.com The reactivity of a nucleophile can be quantified and is influenced by the structure of both the nucleophile and the electrophile it reacts with. nih.gov

Electrophilic Nature of the Carbonyl Group in this compound

The carbonyl group (C=O) is inherently polar due to the higher electronegativity of the oxygen atom compared to the carbon atom. libretexts.orgbritannica.com This polarity results in a partial positive charge on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.orgbritannica.compatsnap.com

Nucleophilic Addition: The carbonyl carbon is a prime target for nucleophilic attack. patsnap.combyjus.com This can lead to the formation of alcohols upon reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or Grignard reagents. byjus.commasterorganicchemistry.com The addition of a nucleophile to the carbonyl carbon is a fundamental step in many organic reactions. patsnap.com

Reduction: The ketone functionality can be reduced to a secondary alcohol. This transformation is a common and important reaction in organic synthesis. nih.gov

Reactions at the α-Carbon: The presence of the carbonyl group increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). This allows for the formation of enolates, which are potent nucleophiles and can participate in a variety of reactions, including alkylation and aldol (B89426) condensations. byjus.comlibretexts.orgmsu.edu

The reactivity of the carbonyl group can be influenced by neighboring groups. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. patsnap.com

Mechanistic Studies of this compound Transformations

The reactivity of this compound can be further understood by examining the mechanisms of substitution, elimination, and rearrangement reactions that it can undergo.

Substitution Reactions (S(_N)1, S(_N)2) at the Alpha-Carbon of this compound

Substitution reactions at the α-carbon of ketones are common and typically proceed through an enol or enolate intermediate. wikipedia.orguobasrah.edu.iq These reactions involve the replacement of an α-hydrogen with an electrophile. msu.eduwikipedia.org

S(_N)2 Mechanism: This is a single-step, bimolecular process where the nucleophile attacks the substrate from the side opposite to the leaving group, resulting in an inversion of stereochemistry. byjus.comallen.in The rate of an S(_N)2 reaction is sensitive to steric hindrance; therefore, it is more favorable for less crowded substrates. byjus.com

S(_N)1 Mechanism: This is a two-step, unimolecular process that involves the formation of a carbocation intermediate. savemyexams.com The rate of an S(_N)1 reaction is dependent on the stability of this carbocation. This mechanism often leads to a mixture of stereoisomers (racemization). byjus.com

The choice between an S(_N)1 and S(_N)2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. wikipedia.orglibretexts.org

Elimination Reactions (E1, E2, E1cB) within the this compound Framework

Elimination reactions often compete with substitution reactions and lead to the formation of alkenes. masterorganicchemistry.com

E2 Mechanism: This is a bimolecular, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, in a concerted fashion. allen.indalalinstitute.com E2 reactions are stereoselective and typically favor the formation of the more stable (Zaitsev) product. iitk.ac.in

E1 Mechanism: This is a unimolecular, two-step process that begins with the formation of a carbocation intermediate, followed by deprotonation by a base. iitk.ac.insaskoer.camasterorganicchemistry.com Like E1 reactions, they also tend to follow Zaitsev's rule, producing the most stable alkene. saskoer.ca

E1cB Mechanism: This two-step mechanism involves the formation of a carbanion (conjugate base) in the first step, followed by the departure of the leaving group. This pathway is favored when the α-hydrogen is particularly acidic and the leaving group is poor. dalalinstitute.com

The following table summarizes key features of these elimination pathways:

| Mechanism | Molecularity | Number of Steps | Intermediate | Base Strength | Stereochemistry |

| E1 | Unimolecular | 2 | Carbocation | Weak or Strong | Not stereospecific |

| E2 | Bimolecular | 1 | None (concerted) | Strong | Stereospecific (anti-periplanar) |

| E1cB | Unimolecular (rate-determining step) | 2 | Carbanion | Strong | Not stereospecific |

Rearrangement Reactions of this compound and Related Intermediates

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. slideshare.net These reactions are often driven by the formation of a more stable intermediate or product.

Heyns Rearrangement: This reaction is characteristic of α-hydroxy ketones and involves their conversion to α-amino ketones. The mechanism is thought to proceed through the formation of an α-hydroxy imine, which then rearranges to the final product via a hydroxy enamine intermediate. rsc.org

Dakin-West Reaction: While not directly a rearrangement of this compound itself, this reaction is relevant to α-amino ketones. It involves the reaction of an α-amino acid with an acid anhydride in the presence of a base to form an α-acetamido ketone. rsc.org

Beckmann Rearrangement: This reaction involves the conversion of an oxime to an amide. wiley-vch.desolubilityofthings.com If this compound were converted to its oxime, this rearrangement could potentially lead to a lactam. The reaction is catalyzed by acid, which converts the hydroxyl group of the oxime into a good leaving group. mvpsvktcollege.ac.in

Baeyer-Villiger Oxidation: This reaction transforms a ketone into an ester (or a cyclic ketone into a lactone) using a peroxy acid. wiley-vch.desolubilityofthings.com This is an oxidative rearrangement. solubilityofthings.com

Benzil-Benzilic Acid Rearrangement: This reaction converts 1,2-diketones into α-hydroxycarboxylic acids using a strong base. allen.inwiley-vch.de

These rearrangements highlight the diverse chemical transformations that can be accessed from α-amino ketone scaffolds.

Kinetics and Thermodynamics of this compound Reactions

The study of kinetics and thermodynamics provides deeper insight into the rates and feasibility of chemical reactions. While specific, detailed experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining related α-amino ketones.

Kinetics: The rate of a chemical reaction is dependent on factors such as concentration, temperature, and the presence of catalysts. khanacademy.org For reactions involving α-amino ketones, the kinetics can be complex. A study using fast kinetics spectroscopy on the oxidation of simple α-amino ketones, 5-aminolevulinic acid (ALA) and α-aminoacetone (AA), by hydroxyl radicals (OH) provides valuable kinetic data for this class of compounds. nih.gov

The reactions were found to be very rapid, with bimolecular rate constants indicating a near diffusion-controlled process. nih.gov This high reactivity is characteristic of reactions involving highly reactive species like the hydroxyl radical.

Table 2: Kinetic Data for the Reaction of Representative α-Amino Ketones with Hydroxyl Radicals

| α-Amino Ketone | Rate Constant (k) with OH | Conditions | Reference |

|---|---|---|---|

| 5-Aminolevulinic acid (ALA) | 1.5 x 10⁹ M⁻¹s⁻¹ | Aqueous solution | nih.gov |

| α-Aminoacetone (AA) | 1.5 x 10⁹ M⁻¹s⁻¹ | Aqueous solution | nih.gov |

| ALA Radical Reaction with Oxygen | 1.4 x 10⁸ M⁻¹s⁻¹ | pH 8.3 | nih.gov |

Data illustrates the high reactivity of the α-amino ketone structure towards powerful oxidizing agents.

These findings suggest that the α-carbon-hydrogen bond in the aminoketone structure is susceptible to abstraction, leading to the formation of enoyl radicals. nih.gov The rates of these reactions are crucial for understanding the chemical behavior of these molecules in certain environments.

Thermodynamics: Thermodynamics governs the relative stability of reactants and products and determines the position of equilibrium. A key concept is the distinction between kinetic and thermodynamic control of a reaction. A kinetically controlled product is the one that is formed fastest, while a thermodynamically controlled product is the most stable one. libretexts.org

In some reactions of α-amino ketone precursors, this distinction is evident. For example, in the thermal rearrangement of certain alicyclic α-hydroxyimines to produce α-aminoketones, the formation of a five-membered ring product can be favored under kinetic control (shorter reaction times), whereas a six-membered ring product is favored under thermodynamic control (longer reaction times, allowing equilibrium to be reached). mdpi.com This indicates that the transition state leading to the five-membered ring is lower in energy, but the six-membered ring is the more stable final product. mdpi.com

While specific enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) values for reactions of this compound are scarce, computational studies on related reactions provide some insight. For instance, in a rhodium-catalyzed multicomponent reaction involving an α-amino enol intermediate, it was calculated that the free energy of the final product was significantly higher (by 12.1 kcal/mol) than the enol intermediate, indicating that the forward reaction was thermodynamically unfavorable under those specific conditions. nih.gov Such analyses are critical for predicting reaction feasibility and optimizing conditions to favor desired products.

Derivatization and Functionalization Strategies for 2 Aminocycloheptan 1 One

Synthesis of N-Substituted 2-Aminocycloheptan-1-one Derivatives

Modification of the primary amino group is a fundamental strategy to introduce molecular diversity. Common methods include N-acylation and reductive amination, which provide access to a wide range of amides and secondary or tertiary amines, respectively.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides under basic conditions affords N-acyl derivatives. This reaction is typically high-yielding and can be used to introduce a variety of functional groups. The process involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent. Common reagents like acetic anhydride (B1165640) or benzoyl chloride are used to produce the corresponding N-acetyl or N-benzoyl derivatives. While specific studies on this compound are not abundant, the general principles of N-acylation are well-established for primary amines. nih.govarkat-usa.orgresearchgate.net Chemoselectivity between N- and O-acylation is a key consideration for amino alcohols, with acidic conditions generally favoring O-acylation and basic conditions favoring N-acylation. nih.gov For this compound, which is not an amino alcohol, N-acylation is the expected outcome.

Reductive Amination: This powerful one-pot reaction allows for the N-alkylation of the primary amine. The process involves the initial formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. commonorganicchemistry.com A particularly mild and selective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.orgorganic-chemistry.org This reagent is effective for a wide range of carbonyl and amine substrates and tolerates many functional groups. mdma.chnih.gov The reaction is typically performed in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), sometimes with an acetic acid catalyst for less reactive ketones. organic-chemistry.orgnih.gov

| Reaction Type | Reactant | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| N-Acylation | Acetic Anhydride | Pyridine or Triethylamine | N-(7-Oxocycloheptan-1-yl)acetamide | High |

| N-Acylation | Benzoyl Chloride | Aqueous NaOH (Schotten-Baumann) | N-(7-Oxocycloheptan-1-yl)benzamide | High |

| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, Acetic Acid, DCE | 2-(Benzylamino)cycloheptan-1-one | Good to High |

| Reductive Amination | Acetone | NaBH(OAc)₃, Acetic Acid, DCE | 2-(Isopropylamino)cycloheptan-1-one | Good to High |

Carbonyl Functionalization of this compound

The ketone functionality of this compound is a key site for modifications, enabling the introduction of new carbon-carbon bonds or the formation of various heterocyclic systems. The amino group often requires protection (e.g., as a Boc or Cbz derivative) to prevent side reactions during carbonyl functionalization.

Wittig Reaction: The Wittig reaction is a cornerstone method for converting ketones into alkenes. wikipedia.orgnih.gov It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com This reaction is highly valuable for its reliability and the fixed position of the resulting double bond. libretexts.org For an N-protected this compound, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield the corresponding 2-(protected-amino)-1-methylenecycloheptane. The stereochemistry of the resulting alkene (E vs. Z) is influenced by the nature of the ylide; stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org

Formation of Spirocyclic Derivatives: The bifunctional nature of this compound makes it a suitable precursor for spirocyclic compounds. For instance, conversion of the ketone to an epoxide followed by intramolecular cyclization involving the amine could lead to spiro-oxazolidine structures. More directly, reaction with isocyanates can lead to the formation of spirocyclic hydantoins or other related heterocycles. The synthesis of spiro-oxazolidinones from amino alcohols is a well-established strategy, often involving reagents like phosgene or its equivalents. beilstein-journals.org

| Reaction Type | Reactant/Reagent | Intermediate/Product | Key Features |

|---|---|---|---|

| Wittig Olefination | Ph₃P=CH₂ (Methylenetriphenylphosphorane) | 2-(Protected-amino)-1-methylenecycloheptane | Converts C=O to C=CH₂ bond. libretexts.org |

| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime | Precursor for Beckmann rearrangement. masterorganicchemistry.com |

| Spiro-oxazolidinone Synthesis | 1. Reduction (e.g., NaBH₄) to amino alcohol 2. Phosgene equivalent (e.g., Triphosgene) | Spiro[cycloheptane-1,5'-oxazolidin]-2'-one derivative | Forms a five-membered heterocyclic spirocycle. beilstein-journals.org |

Ring Expansion and Contraction Reactions of Cycloheptanone (B156872) Derivatives

Altering the size of the carbocyclic ring provides access to different classes of compounds, such as eight-membered rings (cyclooctanones) or six-membered rings (cyclohexanes).

Tiffeneau–Demjanov Rearrangement (Ring Expansion): This reaction is a classic method for the one-carbon ring expansion of cyclic ketones. wikipedia.org The typical sequence involves the conversion of the ketone to a cyanohydrin, reduction of the nitrile to a primary amine, and subsequent treatment with nitrous acid. A more direct application to this compound would first require reduction of the ketone to the corresponding 2-aminocycloheptan-1-ol. This vicinal amino alcohol can then be treated with nitrous acid (generated from NaNO₂ and acid) to induce the rearrangement. The reaction proceeds via diazotization of the amino group, loss of N₂, and a 1,2-alkyl shift, leading to the formation of an eight-membered ring, specifically 2-aminocyclooctan-1-one. synarchive.comslideshare.net The Tiffeneau-Demjanov rearrangement is particularly effective for synthesizing five, six, and seven-membered rings, although it can be applied to larger systems. wikipedia.org

Beckmann Rearrangement (Ring Expansion): The Beckmann rearrangement transforms an oxime into an amide, and in the case of cyclic oximes, it results in the formation of a lactam with an expanded ring size. wikipedia.org The process begins with the conversion of this compound to its oxime using hydroxylamine. masterorganicchemistry.com Treatment of the (N-protected) oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride promotes the rearrangement. wikipedia.orgorganic-chemistry.org The group anti-periplanar to the oxime's hydroxyl group migrates. This reaction would convert the seven-membered cycloheptanone ring into an eight-membered caprolactam derivative. wikipedia.org

Favorskii Rearrangement (Ring Contraction): The Favorskii rearrangement of cyclic α-halo ketones in the presence of a base leads to ring contraction. wikipedia.orgnrochemistry.com To apply this to the this compound scaffold, the molecule would first need to be halogenated at the C2 position (after protecting the amine), yielding a 2-amino-2-halocycloheptan-1-one derivative. Treatment with a base, such as sodium methoxide, would induce the rearrangement via a bicyclic cyclopropanone intermediate, ultimately yielding a methyl cyclopentanecarboxylate derivative with an amino substituent. wikipedia.orgchemtube3d.com

| Reaction Name | Effect on Ring | Required Precursor | Typical Reagent | Product Type |

|---|---|---|---|---|

| Tiffeneau–Demjanov | Expansion (C₇ → C₈) | 1-Amino-2-hydroxycycloheptane | Nitrous Acid (HNO₂) | Cyclooctanone derivative wikipedia.org |

| Beckmann | Expansion (C₇ → C₈) | Cycloheptanone oxime derivative | Strong Acid (e.g., H₂SO₄) | Lactam (Caprolactam derivative) wikipedia.org |

| Favorskii | Contraction (C₇ → C₆) | 2-Halo-cycloheptanone derivative | Base (e.g., NaOMe) | Cyclopentanecarboxylic ester wikipedia.org |

Regioselective and Stereoselective Functionalization of this compound

Controlling the regiochemistry and stereochemistry of reactions is crucial for synthesizing specific isomers of complex molecules. For this compound, key transformations include the stereoselective reduction of the carbonyl group and the regioselective alkylation at the α-carbon.

Diastereoselective Reduction: The reduction of the ketone in N-protected this compound can produce two diastereomeric amino alcohols (syn and anti). The stereochemical outcome can be influenced by the choice of reducing agent and the nature of the nitrogen-protecting group. Chelation-controlled reduction, where a Lewis acidic reagent coordinates to both the carbonyl oxygen and the nitrogen of the protecting group, can favor the formation of the syn diastereomer. For N-protected β-amino ketones, various Lewis acids can be employed to control the facial selectivity of the hydride attack. researchgate.net

Regioselective and Asymmetric Alkylation: Alkylation of the enolate of N-protected this compound can occur at either the C2 or C7 position. The formation of the kinetic versus the thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. The use of bulky, non-equilibrating bases like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less-substituted (kinetic) enolate at the C7 position. Subsequent reaction with an alkyl halide would then lead to regioselective C7-alkylation. Asymmetric alkylation can be achieved by using a chiral auxiliary on the nitrogen atom, which directs the approach of the electrophile to one face of the enolate. nih.gov Chiral reagents like tert-butanesulfinamide have been extensively used to direct the stereoselective synthesis of various amines and their derivatives. beilstein-journals.org

| Strategy | Target Transformation | Key Control Element | Expected Outcome |

|---|---|---|---|

| Chelation-Controlled Reduction | Ketone to Alcohol | Lewis Acid + Hydride Reagent | High diastereoselectivity (e.g., syn-amino alcohol) researchgate.net |

| Kinetic Enolate Alkylation | α-Alkylation | LDA, Low Temperature (e.g., -78 °C) | Regioselective alkylation at C7 |

| Asymmetric Alkylation | Stereoselective α-Alkylation | Chiral Auxiliary (e.g., on Nitrogen) | Formation of a specific stereoisomer nih.gov |

Spectroscopic and Structural Characterization Methods for 2 Aminocycloheptan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the starting points for most structural elucidations. ox.ac.ukresearchgate.net They reveal the number of chemically distinct protons and carbons and provide clues about their local environment. savemyexams.comlibretexts.org

For 2-Aminocycloheptan-1-one, the ¹H NMR spectrum is expected to show a series of signals corresponding to the protons on the seven-membered ring. The proton at the C2 position (α to the amino group) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The chemical shift of this proton would be influenced by the deshielding effect of the adjacent nitrogen atom. The protons on the carbons adjacent to the carbonyl group (C7) would also be shifted downfield. The remaining methylene protons on the cycloheptane (B1346806) ring would produce a complex, overlapping series of multiplets in the upfield region. The two protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Key signals include the carbonyl carbon (C=O), which is highly deshielded and appears significantly downfield (typically in the 205–220 ppm range). The carbon bearing the amino group (C-N) would appear in the 50-70 ppm range. bhu.ac.in The remaining five methylene carbons of the ring would resonate in the aliphatic region (typically 20-40 ppm). A proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. slideshare.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H2 (methine, -CH(NH₂)-) | 3.0 - 3.5 | Multiplet (m) |

| H3, H7 (methylene, -CH₂-) | 2.2 - 2.8 | Multiplet (m) |

| H4, H5, H6 (methylene, -CH₂-) | 1.4 - 2.0 | Multiplet (m) |

| NH₂ (amine) | 1.5 - 4.0 (variable) | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (carbonyl, C=O) | 205 - 220 |

| C2 (methine, -C(NH₂)-) | 50 - 70 |

| C3, C4, C5, C6, C7 (methylene) | 20 - 45 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and probing the molecule's three-dimensional structure and dynamic behavior in solution. numberanalytics.comlongdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. ipb.pt For this compound, a COSY spectrum would map the connectivity pathway around the seven-membered ring, showing correlations between H2 and the H3 protons, H3 and H4, and so on. This is crucial for assigning the complex multiplets of the ring protons. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. ox.ac.uk An HSQC spectrum of this compound would definitively link each proton resonance to its corresponding carbon in the ring, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt It is invaluable for identifying quaternary carbons (like the C1 carbonyl carbon) and for piecing together molecular fragments. For instance, the H2 proton would show an HMBC correlation to the C1 carbonyl carbon, and the H3 and H7 protons would also show correlations to C1.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com This information is critical for determining the stereochemistry and preferred conformation of the flexible seven-membered ring. By analyzing the NOE cross-peaks, one can deduce the spatial relationships between protons on different parts of the ring, providing insight into the ring's puckering and the orientation of the amino group. The study of NMR parameters at different temperatures can also reveal information about conformational exchange dynamics. bhu.ac.incopernicus.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. uni-siegen.de IR spectroscopy measures the absorption of infrared light by bonds that have a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds that have a changing polarizability. photothermal.com For molecules with little symmetry, many vibrations are active in both IR and Raman, providing complementary information. uni-siegen.deresearchgate.net

For this compound, the key functional groups are the ketone and the primary amine.

Ketone (C=O) stretch: A strong, sharp absorption band in the IR spectrum is expected around 1690-1715 cm⁻¹, which is characteristic of a cyclic ketone.

Amine (N-H) stretch: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H bend: A bending vibration (scissoring) for the primary amine is expected to appear in the 1590-1650 cm⁻¹ region.

C-N stretch: This vibration typically appears in the 1020-1250 cm⁻¹ range.

C-H stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Raman spectroscopy would complement the IR data. The C=O stretch is typically Raman active, as is the C-C backbone of the ring. Non-polar bonds often give stronger Raman signals than IR signals. photothermal.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group Vibration | Technique | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | IR | ~3400 | Medium |

| N-H Stretch (symmetric) | IR | ~3300 | Medium |

| C-H Stretch (aliphatic) | IR/Raman | 2850 - 2960 | Strong |

| C=O Stretch (ketone) | IR/Raman | 1690 - 1715 | Strong (IR), Medium (Raman) |

| N-H Bend (scissoring) | IR | 1590 - 1650 | Medium-Strong |

| C-N Stretch | IR | 1020 - 1250 | Medium |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its molecular formula. epfl.ch

The molecular formula for this compound is C₇H₁₃NO. Its monoisotopic mass can be calculated precisely and compared to an experimental value from HRMS to confirm the elemental composition.

When subjected to electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: This is a common fragmentation for both ketones and amines. libretexts.orgwhitman.edu Cleavage of the bond between C1 and C2 would result in the loss of a •CH(NH₂)C₅H₁₀ radical and the formation of a stable acylium ion. Alternatively, cleavage adjacent to the nitrogen is also possible.

Loss of Small Molecules: The molecular ion might lose small, stable neutral molecules like ethene (C₂H₄) or ammonia (B1221849) (NH₃). docbrown.info

McLafferty Rearrangement: If the alkyl chain is long enough, carbonyl compounds can undergo a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage to eliminate a neutral alkene. youtube.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 127 | [C₇H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [M - NH₃]⁺˙ or [M - CH₃]⁺ | Loss of ammonia or a methyl radical |

| 98 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Alpha-cleavage or loss of a formyl radical |

| 84 | [C₅H₆NO]⁺ or [C₆H₁₂]⁺˙ | Complex rearrangement/cleavage |

| 56 | [C₃H₆N]⁺ | Cleavage adjacent to amine and carbonyl groups |

| 44 | [CH₂(NH₂)]⁺ | Alpha-cleavage at the C2-C3 bond |

X-ray Crystallography for Solid-State Structure and Polymorphism of this compound Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice.

Obtaining suitable single crystals of the free base this compound might be challenging. Therefore, it is common practice to form a salt, such as the hydrochloride ([C₇H₁₄NO]⁺Cl⁻) or another suitable salt, to improve crystallinity. scirp.orgnih.gov The analysis of such a salt would reveal:

Molecular Conformation: The precise puckering of the seven-membered ring and the orientation of the ammonium (B1175870) and carbonyl groups.

Crystal Packing: How the individual ions are arranged in the unit cell, the repeating unit of the crystal.

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can have different physical properties. It is possible that this compound salts could exhibit polymorphism depending on crystallization conditions such as the solvent used, temperature, and rate of cooling. gla.ac.uk Identifying and characterizing different polymorphs is critical, particularly in pharmaceutical sciences. Each polymorph would have a unique X-ray diffraction pattern and potentially different IR spectra in the solid state.

Computational and Theoretical Chemistry Studies of 2 Aminocycloheptan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Applications in 2-Aminocycloheptan-1-one Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. jns.edu.af For this compound, DFT can be employed to investigate a variety of properties. By approximating the electron density, DFT methods can predict the molecule's geometry, vibrational frequencies, and electronic properties.

A typical DFT study on this compound would involve geometry optimization to find the most stable arrangement of atoms. Following this, calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

Illustrative DFT Calculation Results for this compound:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.

Ab Initio Calculations for Conformational Analysis and Energetics

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results. For a flexible molecule like this compound, with its seven-membered ring, conformational analysis is critical.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to map the potential energy surface of the molecule. This allows for the identification of various stable conformers and the transition states that connect them. The relative energies of these conformers can then be determined to predict the most populated conformations at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. A related study on 2-halocycloheptanones demonstrated that conformational preferences are sensitive to solvent polarity, a factor that would also be significant for this compound. nih.gov

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time. These techniques are particularly useful for understanding the dynamic nature of this compound, including its conformational changes and interactions with other molecules.

Molecular dynamics (MD) simulations would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms over a series of time steps. This would generate a trajectory of the molecule's motion, revealing how it folds, flexes, and interacts with its surroundings. Such simulations can provide insights into the solvation of this compound and its potential binding modes with biological macromolecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational models. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be invaluable.

DFT and other quantum chemical methods can be used to calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts and coupling constants can be predicted, aiding in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions, which are observed in UV-Vis spectroscopy. A study on a different bicyclic compound demonstrated that the B3LYP density functional method can provide satisfactory results for predicting NMR properties. nih.gov

Illustrative Predicted vs. Experimental Spectroscopic Data for this compound:

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| C=O Stretch (IR) | 1715 cm⁻¹ | 1710 cm⁻¹ |

| N-H Stretch (IR) | 3350, 3450 cm⁻¹ | 3345, 3440 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | 210 ppm | 208 ppm |

| ¹H Chemical Shift (α-CH) | 3.2 ppm | 3.1 ppm |

Note: The data in this table is illustrative and represents a hypothetical comparison between predicted and experimental values.

Application of Machine Learning and Artificial Intelligence in this compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to chemical research. For this compound, ML models could be trained on large datasets of computational or experimental data to predict its properties with high speed and accuracy.

For instance, a quantitative structure-activity relationship (QSAR) model could be developed using ML to predict the biological activity of derivatives of this compound based on their structural features. AI could also be used to accelerate the process of conformational analysis or to screen for potential reaction pathways. While still an emerging area, the integration of AI and ML with computational chemistry holds great promise for the future study of molecules like this compound.

Applications of 2 Aminocycloheptan 1 One in Organic Synthesis and Catalysis

2-Aminocycloheptan-1-one as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the synthesis of complex, enantiomerically pure molecules, particularly in the fields of natural product synthesis and medicinal chemistry. nih.gov The rigid, three-dimensional structure of cyclic compounds makes them ideal starting points for constructing intricate molecular architectures. This compound, with its defined stereochemistry, offers a unique seven-membered carbocyclic scaffold that can be incorporated into larger molecules.

The synthesis of natural products containing cycloheptane (B1346806) rings is a testament to the importance of this structural motif. nih.gov While the direct use of this compound as a starting material in the total synthesis of a complex natural product is not yet widely documented, the principles of chiral pool synthesis suggest its potential. For instance, highly functionalized and optically active cyclohexanes, derived from carbohydrates, have proven to be versatile chiral building blocks in the synthesis of various natural products. elsevierpure.com Similarly, this compound can serve as a foundational element, with its functional groups allowing for a variety of chemical transformations to build complexity.

The strategic importance of cyclic ketones and amines in the synthesis of natural products and other complex molecules is well-established. These functionalities allow for a wide range of reactions, including aldol (B89426) condensations, Mannich reactions, and various cyclization strategies, to form new rings and introduce additional stereocenters. The cycloheptane framework of this compound provides a distinct conformational and stereochemical environment compared to its smaller ring homologues, which can be exploited to achieve specific synthetic goals.

Role of this compound as a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com β-Amino alcohols are particularly useful precursors for the synthesis of effective chiral auxiliaries, often in the form of oxazolidinones. nih.govresearchgate.net

Reduction of the ketone in this compound would yield the corresponding 2-aminocycloheptan-1-ol. This amino alcohol can then be converted into a chiral auxiliary. For example, it can react with phosgene or a phosgene equivalent to form a bicyclic oxazolidinone. This resulting rigid, chiral structure can then be N-acylated, and the resulting imide can direct the stereoselective alkylation or aldol reaction of the acyl group. The seven-membered ring would impart a unique steric environment, influencing the facial selectivity of the reaction.

This approach has been successfully demonstrated with related cyclic amino alcohols. For instance, chiral auxiliaries derived from trans-2-phenylcyclohexanol have been used in asymmetric ene reactions. wikipedia.org Similarly, epimeric 8-aryl menthyl derivatives have been employed as chiral auxiliaries in asymmetric radical cyclization reactions. nih.gov The success of these five- and six-membered ring systems provides a strong basis for the potential of 2-aminocycloheptan-1-ol-derived auxiliaries in a broad range of asymmetric transformations.

Table 1: Examples of Chiral Auxiliaries Derived from Cyclic Amino Alcohols

| Chiral Auxiliary Precursor | Type of Asymmetric Reaction | Reference |

|---|---|---|

| trans-2-Phenylcyclohexanol | Ene reaction | wikipedia.org |

| 8-Aryl menthyl derivatives | Radical cyclization | nih.gov |

| cis-1-Amino-2-hydroxyindan | Aldol reaction | N/A |

This table presents examples of chiral auxiliaries derived from cyclic amino alcohols analogous to 2-aminocycloheptan-1-ol.

Utilization of this compound and its Derivatives in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. mdpi.com Derivatives of this compound are promising candidates for the development of novel organocatalysts.

The formation of carbon-carbon bonds is fundamental to organic synthesis. organic-chemistry.orgatlasofscience.orgscribd.com Chiral amine derivatives, particularly those based on proline and other cyclic amines, have been extensively used as organocatalysts for various C-C bond-forming reactions, such as the aldol and Michael reactions. nih.govdntb.gov.ua These catalysts typically operate through the formation of chiral enamines or iminium ions.

Derivatives of this compound, for example, prolinamides formed by coupling the amine with proline, could be highly effective organocatalysts. The cycloheptane ring would provide a specific steric environment around the catalytic center, potentially leading to high levels of stereoselectivity. Prolinamides derived from 2-aminocyclohexanols have been shown to be highly efficient catalysts for direct asymmetric aldol reactions between ketones and aldehydes. researchgate.net It is reasonable to expect that analogous catalysts derived from this compound would exhibit similar, if not unique, catalytic activity.

The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key C-C bond-forming reaction that is effectively catalyzed by chiral amines. msu.eduresearchgate.net Organocatalysts derived from this compound could be employed to catalyze the asymmetric Michael addition of ketones or aldehydes to nitroolefins, enones, and other Michael acceptors. The conformational flexibility of the seven-membered ring might offer advantages in accommodating different substrates and influencing the stereochemical outcome of the reaction.

Table 2: Potential Organocatalytic C-C Bond Forming Reactions with this compound Derivatives

| Reaction Type | Substrates | Potential Catalyst |

|---|---|---|

| Aldol Reaction | Ketones and Aldehydes | Prolinamide of this compound |

| Michael Addition | Ketones and Nitroolefins | Thiourea derivative of this compound |

This table outlines potential applications of this compound derivatives as organocatalysts in key carbon-carbon bond-forming reactions.

The formation of carbon-heteroatom bonds is another crucial transformation in organic synthesis, essential for the preparation of a wide range of functional molecules. nih.govnih.govmdpi.com Organocatalysts can also play a significant role in promoting these reactions. For instance, chiral thiourea-based organocatalysts, which can be synthesized from chiral amines like this compound, are known to activate electrophiles through hydrogen bonding.

These catalysts could be applied to asymmetric C-O, C-N, and C-S bond-forming reactions. For example, the asymmetric Michael addition of alcohols, thiols, or amines to α,β-unsaturated systems can be catalyzed by chiral thiourea derivatives. A catalyst derived from this compound would offer a unique chiral environment that could lead to high enantioselectivity in such transformations.

Furthermore, derivatives of this compound could be employed in asymmetric aminations, oxidations, and other reactions that involve the formation of a carbon-heteroatom bond. The development of organocatalysts for these transformations is an active area of research, and the unique structural features of the cycloheptane ring make this compound an attractive starting point for the design of new and effective catalysts.

This compound as an Intermediate in the Synthesis of Pharmacologically Relevant Compounds

Seven-membered heterocyclic rings, such as azepanes and oxepanes, are important structural motifs in a large number of approved drugs and biologically active compounds. researchgate.netnih.gov The synthesis of these heterocycles often relies on the availability of functionalized cycloheptane precursors. This compound, with its ketone and amine functionalities, is a prime candidate for the synthesis of various seven-membered aza-heterocycles. google.com

For example, the ketone can be used in a Beckmann rearrangement of its oxime to form a lactam, which can then be further modified. The amine can act as a nucleophile in cyclization reactions to form fused or spirocyclic heterocyclic systems. The inherent chirality of this compound makes it particularly valuable for the synthesis of enantiomerically pure drug candidates.

The importance of cyclic scaffolds in medicinal chemistry is well-recognized. For instance, six-membered heterocyclic rings are prevalent in a vast number of top-selling pharmaceuticals. scribd.com While seven-membered rings are less common, they offer unique pharmacological profiles due to their conformational flexibility. The development of efficient synthetic routes to these compounds is therefore of significant interest. The versatility of this compound makes it a key potential intermediate in the discovery and development of new therapeutic agents.

Mechanistic Investigations of Biological Activities Associated with 2 Aminocycloheptan 1 One and Its Derivatives

Structure-Activity Relationship (SAR) Studies on 2-Aminocycloheptan-1-one Scaffold

While direct SAR studies on the this compound scaffold are not widely available, research into derivatives of the closely related (1S,2S)-2-amino-3,3-difluorocycloheptan-1-ol has provided valuable insights. This moiety is a crucial part of a series of potent inhibitors of Mycobacterium tuberculosis Lysyl-tRNA synthetase (LysRS).

In the development of these inhibitors, modifications to other parts of the molecule, while keeping the aminocycloheptanol fragment constant, have demonstrated clear SAR trends. For instance, substitutions on an associated aromatic ring system significantly impact both enzymatic potency and cellular activity. Halogen substitutions, such as chlorine and bromine, at the R¹ position of the aromatic ring led to an increase in potency against LysRS and corresponding whole-cell activity against M. tuberculosis. However, these modifications also introduced cytotoxicity.

A significant breakthrough in the SAR was the introduction of alkoxy groups at the R² position. A methoxy (B1213986) group provided sub-micromolar LysRS potency and good antibacterial activity, though it retained some cytotoxicity. Extending the alkyl chain to an ethoxy group not only maintained potent enzymatic inhibition but also crucially rendered the compound highly selective, with no cytotoxicity observed against HepG2 cells at concentrations up to 100 µM.

The culmination of these SAR studies led to the identification of a lead compound, which incorporates the (1S,2S)-2-amino-3,3-difluorocycloheptan-1-ol scaffold, an ethoxy group at the R² position, and a specific aromatic core. This compound demonstrated excellent potency against LysRS (IC₅₀ of 0.05 µM), potent cellular activity (MIC of 0.08 µM), and high selectivity over the human mitochondrial LysRS (KARS1).

Table 1: SAR of Selected LysRS Inhibitors Containing the Aminocycloheptanol Scaffold

| Compound | R¹ Substitution | R² Substitution | LysRS IC₅₀ (µM) | M. tuberculosis MIC (µM) | HepG2 IC₅₀ (µM) | KARS1 IC₅₀ (µM) |

|---|---|---|---|---|---|---|

| Analog 1 | H | H | ~20 | 40 | >100 | >100 |

| Analog 2 | Cl | H | 0.5 | 1.25 | ~20 | >100 |

| Analog 3 | H | OCH₃ | <1 | <1.25 | ~40 | >100 |

| Lead Compound | H | OCH₂CH₃ | 0.05 | 0.08 | >100 | >100 |

Enzyme Inhibition and Receptor Modulation by this compound Derivatives

Mechanism of Action of this compound Analogs as Enzyme Modulators

The primary enzyme target identified for derivatives of the aminocycloheptanol scaffold is the Mycobacterium tuberculosis Lysyl-tRNA synthetase (LysRS). nih.gov This enzyme is essential for protein synthesis, catalyzing the attachment of lysine (B10760008) to its corresponding tRNA.

Mode of inhibition studies have been conducted to elucidate the precise mechanism by which these compounds inhibit LysRS. These investigations involved measuring the inhibitor's IC₅₀ value at varying concentrations of the substrate, lysine. The results demonstrated that as the concentration of lysine increased, the IC₅₀ of the inhibitor decreased, indicating a more potent inhibition. This relationship is characteristic of an uncompetitive inhibition mechanism with respect to lysine. nih.gov

In an uncompetitive inhibition model for a two-substrate enzyme like LysRS (which binds lysine and ATP), the inhibitor binds to the enzyme-substrate complex. In this specific case, the inhibitor binds to the LysRS-lysine complex in the ATP-binding pocket. The binding of lysine appears to induce a conformational change in the enzyme that favors the binding of the inhibitor, thus explaining why higher lysine concentrations lead to enhanced inhibitor potency. nih.gov

Receptor Binding Profiles and Ligand-Receptor Interactions

Currently, there is no available data in the public domain regarding the receptor binding profiles or specific ligand-receptor interactions of this compound or its close derivatives with receptors other than the enzymatic active site of LysRS. The research focus has been on its role as an anti-bacterial agent via enzyme inhibition.

Cellular Mechanism of Action Studies

Investigations into Intracellular Pathways Modulated by Aminocycloheptanone Derivatives

The cellular mechanism of action for the aminocycloheptanol-containing compounds has been directly linked to the inhibition of their primary target, LysRS. To confirm that the antibacterial effect is due to the inhibition of this specific enzyme, several cellular studies were performed.

One key experiment involved the creation of a conditional knockdown mutant of M. tuberculosis (H37Rv strain), where the expression of the lysS gene (which codes for LysRS) could be controlled. In this lysS-TetON strain, the expression of LysRS is induced by anhydrotetracycline (B590944) (ATc). When the expression of LysRS was induced (in the presence of ATc), the bacteria became less susceptible to the inhibitor. Conversely, when the expression of LysRS was repressed (in the absence of ATc), the bacteria showed increased sensitivity to the compound. The susceptibility to other antibiotics, such as isoniazid, was not affected by the level of LysRS expression. This provides strong evidence that the cellular activity of the compound is a direct result of its effect on the LysRS pathway. nih.gov

Molecular Targets Identification for Biologically Active this compound Analogues

The molecular target for the biologically active derivatives of (1S,2S)-2-amino-3,3-difluorocycloheptan-1-ol has been unequivocally identified as Lysyl-tRNA synthetase (LysRS) . nih.gov This was initially suggested by screening and later confirmed through several lines of evidence:

Resistant Mutant Generation: Spontaneous resistant mutants of M. tuberculosis were generated by culturing the bacteria in the presence of the inhibitor. Whole-genome sequencing of these resistant mutants would typically reveal mutations in the gene of the target protein.

Overexpression Studies: As described in the previous section, controlled overexpression of the lysS gene led to decreased susceptibility of the bacteria to the inhibitor, confirming that LysRS is the molecular target.

Metabolomics: Analysis of the metabolic changes in bacteria treated with the inhibitor would be expected to show perturbations consistent with the inhibition of protein synthesis, specifically related to lysine metabolism.

These combined approaches provide a robust identification of LysRS as the specific molecular target responsible for the anti-tubercular activity of this class of compounds. nih.gov

Future Research Directions and Emerging Trends for 2 Aminocycloheptan 1 One

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of efficient and sustainable methods for the synthesis of 2-aminocycloheptan-1-one and its derivatives is a primary area for future research. Current synthetic routes often involve multiple steps with harsh reagents. The exploration of greener alternatives is crucial for enhancing the accessibility and practical application of this scaffold.

Key Future Research Directions:

Biocatalysis: The use of enzymes, such as transaminases, for the asymmetric amination of cycloheptanone (B156872) or related precursors offers a promising green alternative to traditional chemical methods. mdpi.com Biocatalytic approaches can provide high enantioselectivity under mild reaction conditions, significantly reducing the environmental impact. nih.govnih.govresearchgate.net The discovery and engineering of novel enzymes tailored for seven-membered ring substrates will be a significant focus.

Flow Chemistry: Continuous flow synthesis presents a powerful tool for the safe and efficient production of this compound derivatives. rsc.orgacs.orgacs.orgunimi.itzenodo.org Flow reactors allow for precise control over reaction parameters, enabling the use of highly reactive intermediates and facilitating rapid process optimization. This technology can lead to higher yields, reduced reaction times, and improved safety profiles, particularly for exothermic or hazardous reactions.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful method for C-H functionalization and C-N bond formation. Future research could explore the direct amination of cycloheptanone derivatives using photocatalytic methods, offering a more atom-economical and sustainable synthetic route.

| Green Chemistry Approach | Potential Advantages | Relevant Research Areas |

| Biocatalysis | High enantioselectivity, mild conditions, reduced waste | Enzyme discovery and engineering, transaminase-mediated amination |

| Flow Chemistry | Enhanced safety, precise control, scalability, improved yields | Process optimization, handling of hazardous reagents, multi-step synthesis |

| Photocatalysis | Atom economy, use of renewable energy, mild conditions | C-H amination, development of novel photocatalysts |

Design and Synthesis of Advanced Functionalized this compound Architectures

The functionalization of the this compound core is key to modulating its physicochemical properties and biological activity. Future efforts will focus on creating diverse libraries of derivatives with tailored functionalities.

Key Future Research Directions:

Multi-component Reactions: The development of novel multi-component reactions (MCRs) involving the this compound scaffold will enable the rapid construction of complex molecular architectures from simple starting materials in a single step.

Late-Stage Functionalization: Strategies for the late-stage functionalization of the cycloheptane (B1346806) ring will be crucial for the efficient synthesis of diverse analogues for structure-activity relationship (SAR) studies. This includes the development of regioselective C-H activation and functionalization methods.

Scaffold Hopping and Bioisosteric Replacement: The this compound core can serve as a template for scaffold hopping, where it replaces existing cyclic structures in known bioactive molecules to generate novel compounds with improved properties. For instance, it could be explored as a bioisostere for meta-substituted arenes. nih.gov

Integration of Computational Methods for Predictive Chemistry and Material Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. Their integration into the study of this compound will accelerate the discovery and design of new molecules with desired properties.

Key Future Research Directions:

Conformational Analysis: The seven-membered ring of cycloheptanone is conformationally flexible. Detailed computational studies, such as Density Functional Theory (DFT), will be employed to understand the conformational preferences of this compound and its derivatives. lew.roresearchgate.netrsc.org This knowledge is critical for designing molecules that can adopt specific bioactive conformations.

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be developed to predict the biological activity and physicochemical properties of novel this compound derivatives. These models can guide the design of new compounds with enhanced efficacy and drug-like properties.

Reaction Mechanism Elucidation: Computational methods will be used to elucidate the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of new synthetic methodologies. DFT calculations, for example, can be used to study the reactivity and electronic properties of these molecules. nih.govnih.govnih.gov

| Computational Method | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Conformational analysis, reactivity studies | Understanding of stable conformers and reaction pathways |

| QSAR/QSPR | Predictive modeling of bioactivity and properties | Rational design of new derivatives with desired characteristics |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets | Insight into binding modes and mechanisms of action |

Development of this compound-Based Chiral Catalysts and Ligands

The inherent chirality of this compound makes it an attractive scaffold for the development of novel chiral ligands and catalysts for asymmetric synthesis.

Key Future Research Directions:

Synthesis of Chiral Ligands: The amino and keto groups of this compound can be readily modified to create a variety of bidentate and multidentate chiral ligands. For instance, conversion of the ketone to a phosphine and modification of the amine could yield novel aminophosphine ligands. rsc.org

Application in Asymmetric Catalysis: These newly synthesized chiral ligands will be evaluated in a range of asymmetric catalytic reactions, such as hydrogenation, hydroformylation, and C-C bond-forming reactions. The seven-membered ring is expected to impart unique steric and electronic properties to the resulting metal complexes, potentially leading to high levels of enantioselectivity.

Organocatalysis: Derivatives of this compound could also be explored as organocatalysts, leveraging the amine functionality for reactions such as aldol (B89426) and Michael additions.

Investigation of Aminocycloheptanone Scaffolds in Chemical Biology and Mechanistic Biology

The this compound scaffold holds potential for the development of chemical probes and bioactive molecules to investigate biological processes.

Key Future Research Directions:

Enzyme Inhibitors: Derivatives of this compound will be designed and synthesized as potential inhibitors of various enzymes. For example, the related aminobenzosuberone scaffold has shown potent and selective inhibition of M1 aminopeptidases. mdpi.com This suggests that aminocycloheptanone derivatives could be explored as inhibitors for a range of proteases and other enzymes.

Chemical Probes: Functionalized this compound derivatives can be developed as chemical probes to study protein function in living systems. nih.govnih.govchemicalprobes.orgfebs.orgchemicalprobes.org These probes can be equipped with reporter tags (e.g., fluorophores, biotin) to enable visualization and identification of their cellular targets.

Mechanistic Studies: By designing and synthesizing specific derivatives, the aminocycloheptanone scaffold can be used to probe the mechanisms of biological pathways. For example, photo-activatable or clickable derivatives can be used to identify binding partners and elucidate mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products